

6-Bromo-1-methylquinolin-2(1H)-one quantum chemical calculations

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Compound of Interest

Compound Name: 6-Bromo-1-methylquinolin-2(1H)-one

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An In-depth Technical Guide on the Quantum Chemical Calculations of **6-Bromo-1-methylquinolin-2(1H)-one**

Abstract

This technical guide provides a comprehensive overview of the theoretical framework for conducting quantum chemical calculations on **6-Bromo-1-methylquinolin-2(1H)-one**. This compound, a derivative of the quinolinone scaffold, is of interest in medicinal chemistry due to the diverse biological activities associated with this class of molecules.^{[1][2][3]} Understanding its electronic and structural properties through computational methods is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This document outlines the methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The presented data is based on established computational protocols for similar quinoline derivatives and serves as a template for future research.^{[4][5][6]}

Introduction

Quinolin-2(1H)-one, also known as carbostyryl, and its derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of pharmacological activities.^{[2][3]} The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the quinolinone core can significantly alter the molecule's electronic distribution,

lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug design.^[4] These methods allow for the detailed investigation of molecular structure, electronic properties, and reactivity.^[6] This guide details the theoretical application of these methods to **6-Bromo-1-methylquinolin-2(1H)-one**.

Computational Methodology

The computational protocols outlined herein are based on methods proven to be effective for similar heterocyclic systems.^{[4][6]}

Software

All quantum chemical calculations would be performed using the Gaussian 09W software package.^[4] The results would be visualized using GaussView and other relevant software for analyzing molecular orbitals and electrostatic potential surfaces.

Theoretical Level

The geometry of **6-Bromo-1-methylquinolin-2(1H)-one** would be optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.^[6] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Data Presentation

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations.

Optimized Geometric Parameters

The table below presents a selection of predicted bond lengths and bond angles for the optimized geometry of **6-Bromo-1-methylquinolin-2(1H)-one**.

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C1-C2	1.37	C1-C2-C3	120.5
C2-C3	1.45	C2-C3-C4	120.1
C3-C4	1.38	C3-C4-N1	118.9
C4-N1	1.39	C4-N1-C5	121.3
N1-C5	1.47	N1-C5-C6	119.8
C6-Br1	1.90	C5-C6-Br1	119.5
C=O	1.23	O1-C-N1	123.0
N1-CH3	1.47	C4-N1-CH3	118.0

Vibrational Frequencies

Selected calculated harmonic vibrational frequencies and their assignments are shown below.

Frequency (cm ⁻¹)	Assignment
~3070	Aromatic C-H stretch
~2950	Methyl C-H stretch
~1660	C=O stretch
~1600	Aromatic C=C stretch
~1350	C-N stretch
~1150	C-Br stretch

Electronic Properties

The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding the chemical reactivity and kinetic stability of the molecule.

Parameter	Energy (eV)
EHOMO	-6.5
ELUMO	-1.8
Energy Gap (ΔE)	4.7

Experimental Protocols

Geometry Optimization

- The initial molecular structure of **6-Bromo-1-methylquinolin-2(1H)-one** is drawn using a molecular editor and saved in a suitable format.
- The structure is imported into the Gaussian software.
- An optimization calculation is set up using the B3LYP functional with the 6-311++G(d,p) basis set.
- The calculation is run to find the minimum energy conformation of the molecule.

Vibrational Frequency Calculation

- Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
- The absence of imaginary frequencies in the output confirms that the structure is a true minimum.
- The calculated vibrational modes are analyzed and assigned to specific bond stretches, bends, and torsions.

FMO and MEP Analysis

- The checkpoint file from the optimization is used to generate the molecular orbitals.
- The HOMO and LUMO orbitals are visualized to understand the electron density distribution.

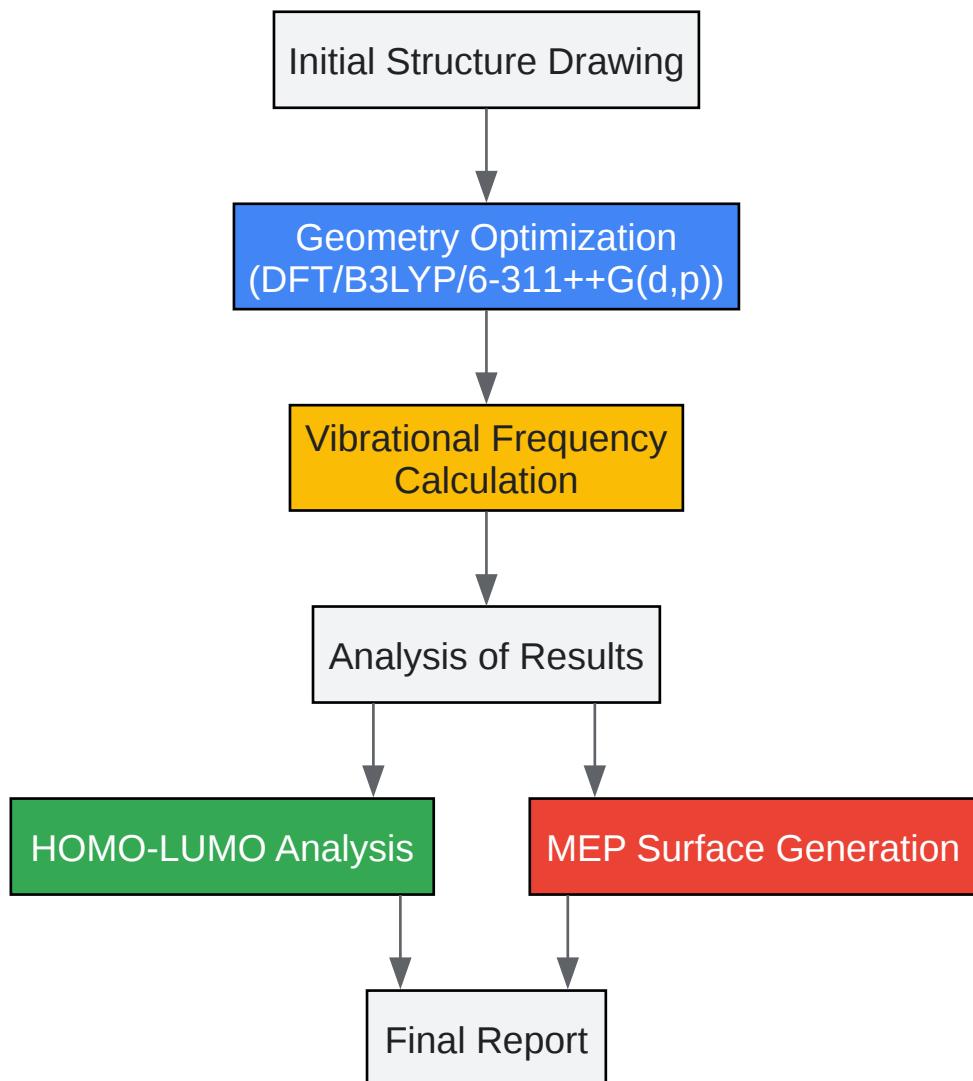
- The Molecular Electrostatic Potential (MEP) surface is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.

Visualizations

Molecular Structure

Caption: Molecular structure of **6-Bromo-1-methylquinolin-2(1H)-one**.

Computational Workflow



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Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a robust theoretical framework for the quantum chemical investigation of **6-Bromo-1-methylquinolin-2(1H)-one**. The proposed DFT-based calculations are expected to provide valuable insights into the molecule's geometric, vibrational, and electronic properties. The resulting data on bond lengths, bond angles, vibrational modes, HOMO-LUMO gap, and electrostatic potential will be instrumental for understanding its chemical behavior and for guiding future drug design and development efforts. The methodologies and workflows presented here are standard in the field of computational chemistry and can be readily adapted for the study of other related quinolinone derivatives.

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